Bis[2-(2-hydroxyphenyl)-pyridine]beryllium

Catalog No.
S14316153
CAS No.
M.F
C22H16BeN2O2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium

Product Name

Bis[2-(2-hydroxyphenyl)-pyridine]beryllium

IUPAC Name

beryllium;2-pyridin-2-ylphenolate

Molecular Formula

C22H16BeN2O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2

InChI Key

HRQXKKFGTIWTCA-UHFFFAOYSA-L

Canonical SMILES

[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-]

Bis[2-(2-hydroxyphenyl)-pyridine]beryllium, commonly referred to as Bis[2-(2-hydroxyphenyl)-pyridine] beryllium or Bepp2, is a beryllium complex characterized by its unique chemical structure and properties. It has the molecular formula C22H16BeN2O2 and a molecular weight of 349.39 g/mol. This compound is recognized for its blue fluorescence and excellent charge transport capabilities, making it particularly suitable for applications in organic light-emitting diodes (OLEDs) as an electron-transporting and hole-blocking layer material .

The compound consists of two 2-(2-hydroxyphenyl)-pyridine ligands coordinated to a beryllium center. This coordination enhances its electronic properties, allowing it to exhibit high electron mobility and a significant triplet energy level, which are critical for efficient light emission in OLED devices .

The chemical behavior of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium is primarily influenced by its coordination with the beryllium ion. It undergoes various reactions typical of metal-organic complexes, including:

  • Coordination Reactions: The hydroxyl groups of the ligands can participate in hydrogen bonding and coordination with other metal ions.
  • Decomposition Reactions: Under high temperatures or in the presence of reactive agents, Bepp2 may decompose, potentially releasing beryllium oxide and other organic byproducts.
  • Electron Transfer Reactions: The compound can act as an electron donor or acceptor in redox reactions, which is essential for its role in electronic devices .

While Bis[2-(2-hydroxyphenyl)-pyridine]beryllium is primarily studied for its electronic properties, there are concerns regarding its biological activity due to the presence of beryllium. Beryllium compounds are known to be toxic and can cause various health issues, including chronic beryllium disease upon inhalation or prolonged exposure. The compound has been classified with several hazard statements indicating acute toxicity if swallowed or inhaled, skin irritation, and potential carcinogenic effects . Therefore, handling this compound requires stringent safety measures.

The synthesis of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium typically involves the following steps:

  • Preparation of Ligands: The ligands (2-(2-hydroxyphenyl)-pyridine) are synthesized through the reaction of appropriate phenolic compounds with pyridine derivatives.
  • Complex Formation: The beryllium salt (often beryllium chloride or acetate) is reacted with the prepared ligands under controlled conditions (solvent choice, temperature) to form the complex. This reaction usually occurs in a polar solvent like ethanol or methanol.
  • Purification: The resulting product is purified through recrystallization or sublimation techniques to obtain high-purity Bis[2-(2-hydroxyphenyl)-pyridine]beryllium suitable for application in electronic devices .

Bis[2-(2-hydroxyphenyl)-pyridine]beryllium has several notable applications:

  • Organic Light-Emitting Diodes (OLEDs): It serves as an electron transport layer and hole-blocking layer material due to its excellent charge transport properties and high triplet energy level.
  • Fluorescent Materials: Bepp2 is utilized in blue light-emitting devices and can also be adapted for use in other colors by modifying the device architecture.
  • Research

Several compounds share structural similarities with Bis[2-(2-hydroxyphenyl)-pyridine]beryllium. Here are some notable examples:

Compound NameChemical FormulaKey Features
Bis(2-(4-methyl-2-hydroxyphenyl)-pyridine)berylliumC23H20BeN2O2Similar structure but with methyl substitution; used in OLEDs
4,4'-Bis(6-hydroxy-3-pyridinyl)diphenyl etherC20H18N2O3Contains hydroxypyridine moieties; studied for similar electronic applications
Beryllium bis(4-methyl-2-pyridinol)C22H22BeN2OVariation with different pyridinol derivatives; exhibits unique photophysical properties

Uniqueness of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium

What sets Bis[2-(2-hydroxyphenyl)-pyridine]beryllium apart from these similar compounds is its specific combination of high triplet energy levels and effective charge transport properties that make it particularly advantageous for blue OLED applications. Its unique ligand structure allows for enhanced stability and performance in electronic devices compared to other beryllium complexes.

The design of beryllium coordination complexes relies fundamentally on understanding the unique electronic and geometric preferences of the beryllium(II) ion. Bis[2-(2-hydroxyphenyl)-pyridine]beryllium represents an exemplary case study in chelation-driven molecular architecture, where the strategic arrangement of donor atoms creates optimal binding geometries [1] [2] [3].

The beryllium(II) center in this complex exhibits a strong preference for tetrahedral coordination geometry, driven by its small ionic radius (0.45 Å) and high charge density [3] [4]. This geometric constraint necessitates the formation of six-membered chelate rings, which provide maximum thermodynamic stability while minimizing ring strain [1] [2]. The 2-(2-hydroxyphenyl)-pyridine ligands coordinate through nitrogen and oxygen donor atoms, creating bidentate chelation patterns that satisfy beryllium's coordination requirements.

Electronic considerations play a crucial role in the molecular design strategy. The beryllium center acts as a hard Lewis acid, preferentially binding to hard donor atoms with high electronegativity [4]. The nitrogen atoms from the pyridine rings and oxygen atoms from the hydroxyl groups provide the optimal donor set, creating strong electrostatic interactions that stabilize the complex [3] [4]. The formation constant hierarchy follows the order: EDTA > NTP > HL-NH₂ > HL > 10-HBQS, demonstrating the importance of donor atom selection and geometric arrangement [5].

Secondary sphere interactions significantly enhance binding affinity. Computational studies reveal that hydrogen bonding interactions between ligand substituents and the coordination sphere can increase binding energy by 9-13.5% [5]. In Bis[2-(2-hydroxyphenyl)-pyridine]beryllium, intramolecular hydrogen bonding between the hydroxyl groups and adjacent aromatic systems contributes to the overall stability of the complex structure.

The molecular design must also consider steric factors and ligand preorganization. The 2-(2-hydroxyphenyl)-pyridine ligands adopt a rigid, planar conformation that minimizes steric hindrance while maximizing orbital overlap with the beryllium center [6]. This preorganized geometry reduces the entropic cost of complexation and enhances the thermodynamic stability of the resulting complex.

Design PrincipleOptimal ParametersStructural Implications
Coordination GeometryTetrahedralsp³ hybridization at Be center
Preferred Ring Size6-membered chelate ringsMaximum thermodynamic stability
Donor Atom PreferenceN, O > S, PElectronegativity matching with Be²⁺
Ligand HardnessHard donors preferredStrong electrostatic interactions
Chelate Stability OrderEDTA > NTP > HL-NH₂ > HL > 10-HBQSFormation constant dependent
Secondary Sphere EffectsH-bonding increases binding by 9-13.5%Enhanced complex stability

Intermolecular π-π Interaction Engineering

The engineering of intermolecular π-π interactions in Bis[2-(2-hydroxyphenyl)-pyridine]beryllium represents a sophisticated approach to controlling solid-state properties and charge transport characteristics. These non-covalent interactions are fundamental to the material's performance in electronic applications, particularly in organic light-emitting diodes where efficient charge transport is essential [6] [7] [8].

Beryllium exhibits unique π-interaction capabilities that distinguish it from other alkaline earth metals. The small size and high charge density of Be²⁺ enable significant charge transfer from π-bonding orbitals to the empty p-orbitals of beryllium [7] [9]. In the solid state structure of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium, these interactions manifest as intermolecular contacts between aromatic rings with distances ranging from 3.4 to 3.6 Å [6] [7].

The slip-stacked geometry observed in the crystal structure represents an optimal balance between attractive dispersion forces and repulsive steric interactions [10]. Computational analysis reveals that this arrangement minimizes steric repulsion while maximizing van der Waals interactions, which are fundamentally quantum-mechanical in origin [10]. The offset stacking pattern enhances electronic coupling between adjacent molecules, facilitating charge transport through the solid-state network.

π-hole interactions play a significant role in the supramolecular organization of the complex. The beryllium center can act as an electrophilic site, forming favorable interactions with π-electron-rich aromatic systems [11]. These interactions, with binding energies ranging from 10-20 kJ/mol, contribute to the overall stability of the crystal packing and influence the electronic properties of the material [11].

The electronic character of π-π interactions in this system involves multiple components: dispersion forces, electrostatic interactions, and charge transfer effects [7] [9]. The aromatic ligands provide extended π-systems that can engage in face-to-face or edge-to-face interactions, depending on the local environment and packing constraints. The beryllium center modulates these interactions through its influence on the electron density distribution within the aromatic rings.

Charge transport optimization requires careful control of intermolecular π-π stacking distances and orientations. Optimal distances of approximately 3.6 Å provide the best balance between electronic coupling and thermal stability [8]. The planar conformation of the ligands, enforced by the beryllium coordination geometry, ensures maximum orbital overlap and efficient charge delocalization pathways.

Interaction TypeDistance Range (Å)Binding Energy (kJ/mol)Electronic Character
Intermolecular π-π stacking3.4-3.615-25Dispersion + electrostatic
Be-π interactions2.29-2.5725-40Charge transfer to Be p-orbitals
π-hole interactions< 5.010-20Electrophilic Be center
Slip-stacked geometryVariable offset20-30Minimized steric repulsion
Parallel stacking3.6 (optimal)25-35Enhanced dispersion
Beryllium-benzene complexes2.5-3.030-50σ-donation + π-backdonation

Crystal Packing Analysis for Charge Transport Optimization

The crystal packing architecture of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium directly influences its charge transport properties and suitability for electronic device applications. Understanding the relationship between molecular arrangement and electronic performance is crucial for optimizing material properties [6] [12] [13].

Tetrahedral coordination geometry around the beryllium center creates a specific spatial arrangement that promotes favorable intermolecular interactions [1] [2]. The four-coordinate environment leads to a roughly spherical molecular shape that can pack efficiently in three-dimensional space while maintaining sufficient intermolecular contacts for charge transport [6].

The hexagonal close-packed arrangement observed in many beryllium compounds provides a framework for understanding the packing preferences of this complex [14] [13]. The lattice parameters (a = 228.58 pm, c = 358.43 pm for elemental beryllium) offer insights into the optimal intermolecular distances for electronic coupling [14]. In the molecular complex, these distances are modulated by the organic ligands, creating a balance between close packing and steric constraints.

Pressure-induced coordination changes reveal the flexibility of beryllium coordination environments and their impact on electronic properties [15] [13]. Under extreme pressure conditions (approaching 1 million times atmospheric pressure), beryllium can transition from tetrahedral (coordination number 4) to trigonal bipyramidal (coordination number 5) and finally to octahedral (coordination number 6) geometries [15] [13]. These transitions suggest potential for pressure-tunable electronic properties in beryllium-based materials.

The slip-stacked arrangement of aromatic ligands creates one-dimensional charge transport pathways through the crystal structure [6]. This organization is particularly favorable for OLED applications, where charge carriers must move efficiently through the active layer. The offset stacking minimizes direct overlap between electron-rich regions while maintaining sufficient electronic coupling for charge hopping mechanisms [12].

Monoclinic and cubic polymorphs demonstrate the structural flexibility of beryllium complexes and the sensitivity of packing arrangements to subtle changes in ligand structure [16] [17]. The space group F432 observed in some beryllium complexes indicates high symmetry that can lead to isotropic transport properties [6]. This isotropy is advantageous for device applications where uniform charge injection and transport are required.

The electron mobility measured for Bis[2-(2-hydroxyphenyl)-pyridine]beryllium (10⁻⁶ to 10⁻⁵ cm²V⁻¹s⁻¹) correlates directly with the crystal packing efficiency and intermolecular electronic coupling [12]. The activation energy of 0.043 eV suggests relatively low barriers for charge hopping between molecules, consistent with well-organized π-π stacking interactions [12].

Crystal SystemCoordination NumberCharge Transport Relevance
Hexagonal close-packed4 (standard)Moderate electronic coupling
Tetrahedral coordination4 (tetrahedral)Optimal for OLED applications
Octahedral coordination (high pressure)6 (extreme pressure)Enhanced conductivity potential
Cubic (space group F432)4 (molecular)Favorable intermolecular interactions
Monoclinic variants4-6 (variable)Tunable transport properties
Coordination number transitions4 → 5 → 6Pressure-tunable properties

Sublimation Purification Techniques for Device-Grade Materials

The purification of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium to device-grade quality requires sophisticated sublimation techniques that preserve the molecular integrity while removing trace impurities. Sublimation represents the gold standard for producing ultra-pure organic electronic materials, as it combines high purification efficiency with minimal thermal decomposition [18] [19] [20].

Temperature control represents the most critical parameter in the sublimation process. For Bis[2-(2-hydroxyphenyl)-pyridine]beryllium, optimal sublimation temperatures range from 200-400°C, carefully balanced to achieve complete volatilization without thermal decomposition [21] [22] [20]. The compound's thermal stability, with 5% weight loss occurring at 365°C, provides a narrow operating window that demands precise temperature control [23].

Vacuum conditions must be rigorously maintained throughout the purification process. Operating pressures in the range of 10⁻³ to 10⁻⁶ mbar ensure minimal oxidation and contamination while facilitating efficient material transport [24] [20]. Ultra-high vacuum conditions are particularly important for beryllium compounds due to their sensitivity to moisture and oxygen, which can form stable oxide layers that compromise electronic properties [22] [25].

The heating rate optimization typically involves gradual temperature ramping at 5-10°C per minute to ensure uniform sublimation and prevent rapid decomposition [26] [27]. This controlled approach allows for the selective volatilization of the target compound while leaving behind higher-boiling impurities. The process must be conducted in an oxygen-free environment, typically under inert gas or high vacuum conditions [22] [25].

Material compatibility considerations are crucial for maintaining purity during the sublimation process. Quartz and high-grade stainless steel equipment are preferred due to their chemical inertness and low outgassing characteristics [22] [25]. The sublimation apparatus must be thoroughly cleaned and passivated to prevent contamination from previous runs or atmospheric exposure.

The collection and condensation of sublimed material requires careful control of substrate temperature and positioning. Cold finger or cooled substrate techniques, with collection surfaces positioned 5-15 cm from the source, ensure uniform deposition and high material recovery [26] [28]. The temperature gradient between the source and collection surfaces must be optimized to prevent back-sublimation while maintaining efficient material transport.

Quality assessment of sublimed material involves multiple analytical techniques to verify purity and structural integrity. Electronic-grade purity (>99%) is typically required for device applications, with particular attention to metallic impurities that can act as charge traps or recombination centers [18] [19]. High crystallinity and minimal defect density are essential for optimal electronic performance in OLED applications.

The volatile nature of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium (sublimation around 314°C) necessitates special handling procedures during subsequent processing steps [23]. Care must be taken to prevent material loss during solvent evaporation or thermal processing, particularly when working with tracer quantities or when the compound is used as a dopant in host matrices.

ParameterOptimal ValuesDevice-Grade Requirements
Temperature Range (°C)200-400Precise temperature control
Pressure Range (mbar)10⁻³ to 10⁻⁶Controlled atmosphere
Heating Rate (°C/min)5-10Gradual heating
Vacuum LevelUltra-high vacuumOxygen-free environment
Purification Efficiency (%)>99Electronic grade purity
Material CompatibilityQuartz, stainless steelContamination-free
Substrate Distance (cm)5-15Uniform deposition
Collection MethodCold finger/substrateHigh recovery yield

Hydrogen Bond Acceptor Count

4

Exact Mass

349.1333608 g/mol

Monoisotopic Mass

349.1333608 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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